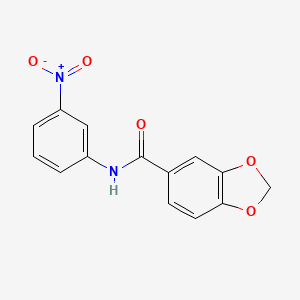
2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its reactivity and behavior under various conditions. Unfortunately, specific physical and chemical properties for 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Indole Derivatives in Drug Research
Indole derivatives have been extensively studied for their therapeutic potential across a range of diseases. For instance, indolylarylsulfones are potent inhibitors of the human immunodeficiency virus type 1 non-nucleoside reverse transcriptase, showcasing the potential of indole derivatives in antiviral therapy (Valeria Famiglini & R. Silvestri, 2018). Furthermore, cardiovascular activity has been observed in compounds incorporating indole along with oxadiazole, azetidinone, and thiazolidinone moieties, indicating their importance in cardiovascular drug development (Navneet Singh, R. Aggarwal, & C. P. Singh, 2014).
Fungal Metabolites and Biological Activities
Azaphilones, a class of compounds found in fungi, exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects. These activities highlight the potential for compounds like 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in the development of new antimicrobial agents (N. Osmanova, W. Schultze, & N. Ayoub, 2010).
Antitumor Activity
Pyrrolobenzimidazoles, compounds related to indole derivatives, have shown promising antitumor activity, indicating the potential for indole-based compounds in cancer treatment. The specific mechanisms and activities of these compounds provide insight into how this compound might be applied in oncological research (E. B. Skibo, 1998).
Intermediary Metabolism and Nutritional Influence
Isoacids, including isobutylsulfonyl compounds, play a role in ruminant nutrition and metabolism. Their influence on microbial fermentation and intermediary metabolism suggests potential research applications in animal science and nutrition (J. Andries, F. Buysse, D. Brabander, & B. Cottyn, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)11-23(21,22)14-9-19(10-14)17(20)7-13-8-18-16-6-4-3-5-15(13)16/h3-6,8,12,14,18H,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSBORCDBYQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)
![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)
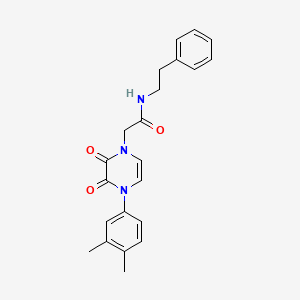
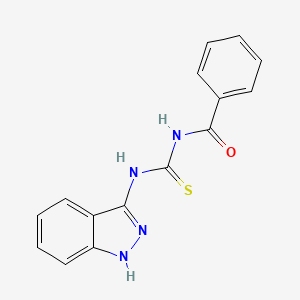
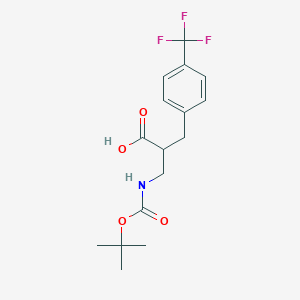
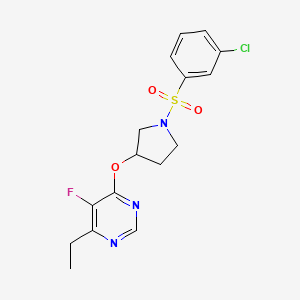
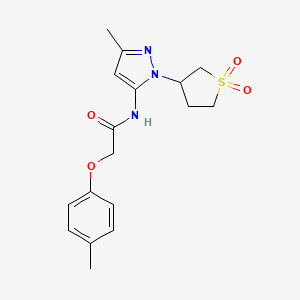
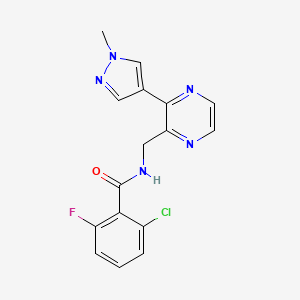
![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)
![[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2561976.png)
![4-butoxy-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2561977.png)
